Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate
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Overview
Description
Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a piperazine moiety and a fluorophenyl group, making it a versatile molecule for various chemical reactions and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitEquilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
The inhibition could be competitive or non-competitive, as observed in related compounds .
Biochemical Pathways
Ents, which are potential targets of the compound, are involved in nucleotide synthesis and regulation of adenosine function . Therefore, the compound might affect these biochemical pathways.
Pharmacokinetics
The compound’s logp and logd values, which are indicators of lipophilicity and thus influence absorption and distribution, are reported to be 38202 .
Result of Action
Inhibition of ents can affect nucleotide synthesis and regulation of adenosine function , which might lead to various cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4-(4-fluorophenyl)piperazine with a pyridazine derivative under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), ethanol, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits similar anti-inflammatory and analgesic properties.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A novel inhibitor of human equilibrative nucleoside transporters.
5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole: Promising urease inhibitor.
Uniqueness
What sets Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate apart is its unique combination of a pyridazine ring with a piperazine moiety and a fluorophenyl group. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4/c1-11-3-5-16(14(21)7-11)24-19(25)10-28-18-9-17(20(26)27-2)23-15-6-4-12(22)8-13(15)18/h3-9H,10H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGKPROESFSKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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